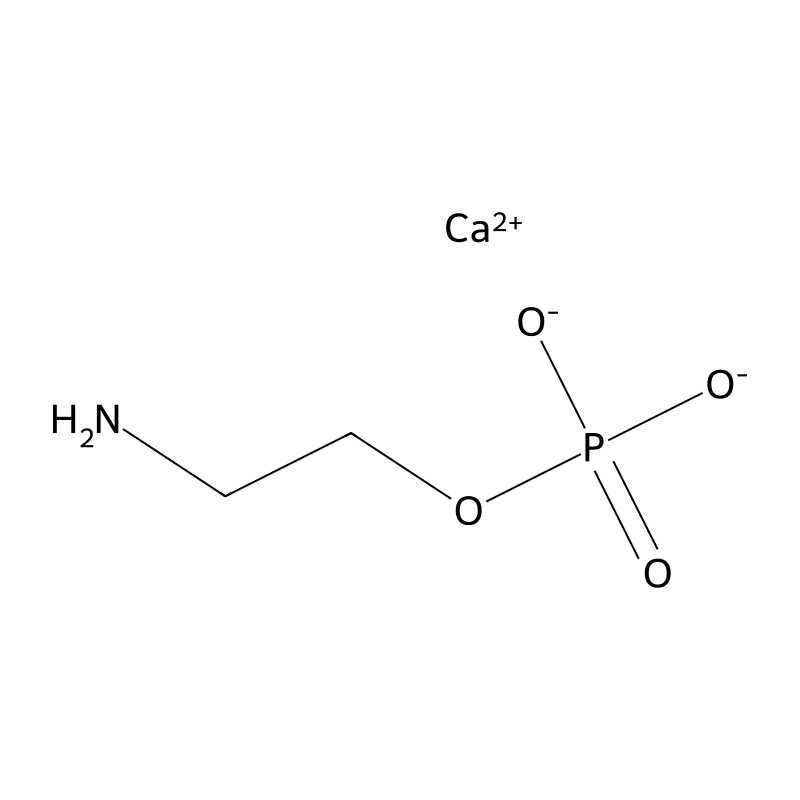

Phosphorylcolamine calcium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phosphorylcolamine calcium, also known as calcium 2-aminoethyl phosphate, is an organic compound classified within the group of phosphoethanolamines. Its molecular formula is , with a molecular weight of approximately 181.14 g/mol. This compound features a phosphate group attached to the second carbon of an ethanolamine structure, contributing to its unique chemical properties and biological activities.

Phosphorylcolamine calcium exhibits significant biological activity, particularly in:

- Cellular Processes: It plays a role in signal transduction and membrane synthesis.

- Enzyme Activation: The compound activates calcium-dependent enzymes such as protein kinase C, which are crucial for various cellular functions.

- Bone Regeneration: Investigated for its potential in promoting bone regeneration and addressing calcium and phosphate deficiencies in biological systems.

Phosphorylcolamine calcium can be synthesized through several methods:

- Reaction of Ethanolamine and Phosphoric Acid:

- Ethanolamine reacts with phosphoric acid to produce 2-aminoethyl dihydrogen phosphate.

- Addition of Calcium Ions:

- Calcium ions are introduced to the reaction mixture, leading to the formation of phosphorylcolamine calcium.

- Industrial Production:

- The sol-gel synthesis method is often employed for industrial production due to its ability to yield high-purity products under mild conditions. This method involves hydrolysis and polycondensation of metal alkoxides to form a gel that can be dried and calcined.

Research indicates that phosphorylcolamine calcium interacts with various biological molecules, enhancing cellular functions. It modulates enzyme activities involved in signaling pathways, impacting processes such as cell growth, differentiation, and metabolism. Further studies are required to elucidate its specific interactions at the molecular level and potential therapeutic implications.

Phosphorylcolamine calcium is unique compared to other similar compounds due to its specific structure combining calcium with 2-aminoethyl phosphate. Here are some similar compounds:

| Compound | Description |

|---|---|

| Phosphoethanolamine | Contains a phosphate group linked to ethanolamine but lacks the calcium ion. |

| Calcium Phosphate | A broader class including various combinations of calcium and phosphate (e.g., hydroxyapatite). |

| Calcium 2-Aminoethyl Phosphate | Similar structure but may differ in biological activity or solubility characteristics. |

Uniqueness

The uniqueness of phosphorylcolamine calcium lies in its combination of both calcium and 2-aminoethyl phosphate, which imparts specific biological and chemical properties not found in other compounds within this class.

Phosphorylcolamine calcium, with the molecular formula C₂H₆CaNO₄P and molecular weight of 179.13 g/mol [1] , can be synthesized through several established conventional routes. The compound is known by various synonyms including calcium 2-aminoethyl phosphate, phosphoethanolamine calcium, and calcium colamine phosphate [1] [3] [4] [5].

Phosphoric Acid Condensation Method

The most widely employed conventional synthesis route involves the direct condensation of phosphoric acid with ethanolamine [6] [7] [8]. In this method, phosphoric acid is slowly added to crude ethanolamine at controlled temperatures ranging from 25°C to 200°C [6] [8]. The reaction proceeds through an esterification mechanism where water is removed under vacuum conditions to drive the reaction to completion [7] [8].

The optimized procedure involves adding 140 g of phosphoric acid dropwise (at a rate of 10 drops per second) to 100 g of crude ethanolamine containing 70% active compound at 25°C under vacuum conditions of -0.09 MPa [6]. The temperature is gradually raised to 70°C, followed by vacuum distillation until no water distills over. The temperature is then increased to 120°C and maintained for 6 hours at -0.09 MPa pressure [6]. This method consistently achieves yields of 94-97% with purity levels exceeding 99.3% [8].

Phosphoryl Chloride Route

An alternative conventional synthesis employs phosphoryl chloride as the phosphorylating agent [9] [8]. This method involves the gradual addition of ice-cold phosphoryl chloride to ice-cold ethanolamine, allowing the reaction to proceed for extended periods ranging from 2 hours to 11 days [9]. The reaction mixture is maintained at 80°C for 2 hours under vacuum conditions, followed by temperature elevation to 100°C, 120°C, 140°C, 160°C, and 180°C with vacuum maintenance at each stage [9] [8].

The phosphoryl chloride route typically yields 60-85% of the desired product with purity ranging from 75-90% [9]. While this method provides reasonable yields, the extended reaction times and handling requirements for phosphoryl chloride present challenges for large-scale implementation [9].

Calcium Hydroxide Precipitation Method

The calcium hydroxide precipitation route represents a direct approach to phosphorylcolamine calcium synthesis [6] [10]. This method involves mixing phosphorylcholine chloride with calcium hydroxide aqueous solution at 25°C for 10 minutes until the system pH reaches 8 [6]. The reaction mixture contains 100 g of phosphoryl choline chloride mixed with 3000 g of calcium hydroxide aqueous solution with a mass fraction of 15% calcium hydroxide [6].

Following the precipitation reaction, the mixture undergoes vacuum distillation at 25°C and 35 Pa until solid precipitates form [6]. The solid-liquid mixture is subsequently cooled to -5°C for crystallization over 40 minutes, then filtered and dried at 100°C for 2 hours [6]. This method achieves yields of 70-100% with purity levels of 95-100% [6].

Phosphorus Pentoxide Method

The phosphorus pentoxide route involves the reaction of phosphorus pentoxide with ethanolamine in aqueous medium [8]. The procedure begins with adding 50 kg of water to a 100L reactor, heating to 80°C, followed by addition of 14.2 kg of 100% phosphorus pentoxide and 12.2 kg of 100% ethanolamine [8]. Water removal is conducted for 2 hours at vacuum degree of -0.098 kPa, followed by stepwise temperature increases to 100°C, 120°C, 140°C, 160°C, 180°C, and 200°C, with 2-hour water removal periods at each temperature under vacuum conditions [8].

This method produces 27.1 kg of white solid powder with melting point 236.6-237.6°C, achieving 96% yield and purity ≥99.3% [8]. The high yields and purity levels make this route particularly attractive for commercial production [8].

Optimization of Condensation Reactions

Temperature Control and Optimization

Temperature optimization in condensation reactions is critical for maximizing yield and product quality [11] [12] [13]. Research indicates that calcium phosphate crystallization kinetics are highly temperature-dependent, with optimal temperatures varying based on the specific synthesis route employed [11] [12]. For phosphorylcolamine calcium synthesis, temperature ranges of 25-200°C have been systematically investigated [7] [8].

Studies demonstrate that reaction temperatures below 70°C result in incomplete condensation, while temperatures exceeding 200°C can lead to product decomposition and reduced yields [7] [8]. The optimal temperature profile involves initial reaction at 25-70°C followed by gradual elevation to 120-200°C under controlled vacuum conditions [8].

Reaction Time Optimization

Reaction time optimization studies reveal that condensation reactions require 2-6 hours for completion under optimal conditions [7] [8]. Extended reaction times beyond 6 hours do not significantly improve yields but may lead to side product formation [7]. Conversely, insufficient reaction times result in incomplete conversion and reduced product purity [8].

The phosphoryl chloride route represents an exception, requiring extended reaction periods of 2-11 days for optimal yields [9]. This extended timeframe is attributed to the slower kinetics of phosphoryl chloride reactions with ethanolamine compared to phosphoric acid condensation [9].

Vacuum Conditions and Water Removal

Vacuum application during condensation reactions serves dual purposes: removing reaction water to drive equilibrium toward product formation and preventing thermal decomposition at elevated temperatures [7] [8]. Optimal vacuum conditions range from -0.09 to -0.098 MPa [8].

Systematic water removal at each temperature stage ensures complete reaction while maintaining product integrity [8]. The vacuum distillation process continues until no additional water distills over, indicating complete condensation [7] [8].

Catalyst and Additive Effects

While most conventional synthesis routes proceed without external catalysts, certain additives can enhance reaction efficiency [14]. Calcium-based catalysts have been investigated for related phosphate ester syntheses, demonstrating potential for yield improvement [14]. However, their application to phosphorylcolamine calcium synthesis requires further investigation to avoid product contamination [14].

Purification and Crystallization Techniques

Crystallization from Organic Solvents

Crystallization from anhydrous ethanol represents the primary purification method for phosphorylcolamine calcium [7]. The process involves dissolving the crude product in minimal amounts of water followed by addition to anhydrous ethanol solutions [7]. Crystallization periods range from 1 day to over 2 months, with longer periods yielding more symmetrical crystals and higher purity [7].

The crystallization process is typically conducted at controlled temperatures ranging from -5°C to room temperature [6]. Lower temperatures promote crystal formation while higher temperatures may lead to product dissolution [6]. The resulting crystals exhibit high purity levels of 95-99% following proper crystallization protocols [7].

Column Chromatography Purification

Column chromatography provides an effective method for phosphorylcolamine calcium purification, particularly when high purity is required [15]. Silica gel serves as the most suitable stationary phase due to its polar nature and compatibility with phosphate esters [15]. The mobile phase typically consists of polar solvent systems including water-alcohol mixtures or aqueous buffers [15].

The chromatographic separation exploits the compound's polar characteristics, with phosphorylcolamine calcium exhibiting strong interactions with the silica gel stationary phase [15]. Elution requires increasingly polar solvents to achieve effective compound recovery [15]. This method achieves purification efficiencies of 80-95% with final purity levels of 90-98% [15].

Recrystallization Techniques

Recrystallization from water-alcohol mixtures provides an alternative purification approach [6] [9]. The method involves dissolving the crude product in minimal hot water followed by slow cooling and alcohol addition to promote crystal formation [9]. Multiple recrystallization cycles may be required to achieve desired purity levels [9].

The recrystallization process requires careful control of cooling rates and solvent ratios to ensure optimal crystal formation [6]. Rapid cooling can lead to amorphous precipitation, while excessively slow cooling may result in large, impure crystals [6]. Optimal conditions typically involve cooling rates of 1-2°C per hour with alcohol addition to maintain supersaturation [6].

Centrifugal Separation and Drying

Centrifugal separation at 1800 RPM for 1-4 hours effectively removes impurities and excess solvents [7]. This method is particularly useful for removing residual ethanolamine and phosphoric acid from the product [7]. The centrifugation process continues until moisture content drops below 20%, followed by air drying to achieve final moisture levels of 1.5-20.0% [7].

Thermal drying at temperatures ranging from 40-160°C under vacuum conditions provides the final purification step [8]. Drying times of 2-8 hours are typically sufficient to achieve moisture contents below 1%, ensuring product stability and extended shelf life [8].

Industrial-Scale Production Challenges

Raw Material Quality and Availability

Industrial-scale production of phosphorylcolamine calcium faces significant challenges related to raw material quality and availability [16]. High-purity phosphoric acid represents the primary raw material concern, as technical-grade acids may contain impurities that compromise final product quality [16]. The global phosphoric acid market experiences periodic supply constraints due to environmental regulations affecting traditional wet-process phosphoric acid production [17].

Ethanolamine availability presents fewer challenges, though price volatility can impact production economics [16]. The compound's hygroscopic nature requires specialized storage and handling systems to prevent degradation [16]. Quality control measures must ensure ethanolamine purity exceeds 99% to achieve acceptable final product specifications [8].

Process Scalability and Heat Management

Scaling conventional synthesis routes from laboratory to industrial scale presents significant heat management challenges [18] [19]. The highly exothermic nature of condensation reactions requires sophisticated heat removal systems to maintain optimal temperature profiles [19]. Industrial reactors must incorporate advanced temperature control systems capable of managing heat generation while maintaining uniform temperature distribution [19].

Continuous flow processes offer advantages over batch operations for large-scale production [14]. Flow systems provide better heat management, reduced reaction times, and improved product consistency [14]. However, the implementation of continuous flow systems requires substantial capital investment and specialized expertise [14].

Environmental Impact and Waste Management

Traditional phosphoric acid production generates significant quantities of phosphogypsum waste, creating environmental challenges for large-scale operations [17]. Each ton of phosphoric acid production generates approximately 4-5 tons of phosphogypsum, which contains radioactive materials and heavy metals [17]. Disposal costs and environmental liability concerns have led to the closure of several phosphoric acid production facilities [17].

Emerging electrochemical processes offer potential solutions to phosphogypsum disposal challenges [17]. These technologies convert phosphogypsum into useful calcium carbonate while recycling sulfuric acid, eliminating waste disposal requirements [17]. However, these processes remain in development stages and require significant investment for commercial implementation [17].

Economic Viability and Energy Consumption

Energy consumption represents a major cost component in industrial-scale phosphorylcolamine calcium production [18] [16]. The high-temperature requirements and vacuum systems necessary for optimal synthesis consume significant electrical energy [8]. Process optimization studies indicate that energy costs can account for 25-40% of total production costs [18].

Economic viability depends heavily on product pricing, which varies significantly based on purity requirements and end-use applications [16]. Pharmaceutical-grade phosphorylcolamine calcium commands premium prices compared to technical-grade materials, justifying higher production costs [16]. Market demand fluctuations can significantly impact production economics, requiring flexible manufacturing strategies [16].

Product Quality Control and Analytical Challenges

Maintaining consistent product quality at industrial scale requires sophisticated analytical capabilities [11] [21]. Phosphorylcolamine calcium analysis typically involves nuclear magnetic resonance spectroscopy, particularly ³¹P NMR, to confirm structural integrity and purity [21] [22]. Industrial facilities must invest in advanced analytical equipment and trained personnel to ensure product specifications [21].

Moisture content control represents a critical quality parameter due to the compound's hygroscopic nature [7] [8]. Industrial facilities require controlled atmosphere storage and packaging systems to prevent moisture uptake during processing and storage [8]. Quality control protocols must include regular moisture analysis and environmental monitoring to maintain product stability [8].

The solubility characteristics of phosphorylcolamine calcium are primarily determined by its ionic nature and the presence of both hydrophilic and coordination-capable functional groups [3]. The compound demonstrates preferential solubility in polar solvents due to the ionic interaction between the calcium cation and the deprotonated phosphate group, combined with the polar character of the aminoethyl functionality.

Aqueous Solubility Characteristics

In aqueous media, phosphorylcolamine calcium exhibits good solubility attributed to the ionic dissociation of the calcium-phosphate interaction and the formation of hydrated species [3] . The compound's behavior in water is consistent with other calcium phosphate derivatives that contain organic substituents, where the ethanolamine group enhances water solubility compared to purely inorganic calcium phosphates [6] [7]. The solubility is facilitated by hydrogen bonding between the amino group and water molecules, as well as the hydration of both calcium and phosphate ions.

The aqueous solubility demonstrates temperature dependence characteristic of ionic compounds, with increased dissolution observed at elevated temperatures [8] [9]. Comparative studies with related phosphoethanolamine compounds indicate solubility values in the range of 28 mg/mL (198.49 mM) for the free acid form [10], suggesting that the calcium salt would exhibit different solubility characteristics due to its ionic nature.

Organic Solvent Compatibility

Phosphorylcolamine calcium shows significant solubility in polar organic solvents, particularly dimethyl sulfoxide (DMSO) [3]. The compound's DMSO solubility is attributed to the strong donor properties of DMSO toward calcium cations and the ability of this polar aprotic solvent to stabilize ionic species [11] [12]. Studies on calcium interactions with DMSO demonstrate the formation of stable solvation complexes, supporting the observed solubility of calcium-containing organophosphate compounds in this medium [13].

| Solvent Category | Solubility | Mechanism | Supporting Evidence |

|---|---|---|---|

| Aqueous media | Soluble | Ionic dissociation and hydration | Ionic compound behavior [3] |

| DMSO | Soluble | Polar aprotic solvation | Described in literature [3] |

| Polar organic solvents | Generally soluble | Dipolar interactions | Phosphate group polarity [14] |

| Nonpolar organic solvents | Insoluble | Poor ionic solvation | Ionic incompatibility [3] |

| Alcohols (ethanol) | Insoluble | Limited ionic stabilization | Related compound data [10] [15] |

The insolubility in nonpolar organic solvents and alcohols reflects the highly ionic character of the compound [3] [10] [15]. This selectivity is consistent with the behavior of other calcium phosphate derivatives and confirms the predominant ionic bonding character between calcium and the phosphate moiety.

Thermal Stability and Decomposition Pathways

The thermal behavior of phosphorylcolamine calcium follows patterns observed in related organophosphate calcium compounds, with decomposition proceeding through multiple stages involving dehydration, organic component degradation, and inorganic phase transformations [16] [17].

Thermal Decomposition Sequence

Based on studies of structurally related calcium phosphate compounds, phosphorylcolamine calcium thermal decomposition can be expected to proceed through several distinct temperature regimes [18] [16] [17]. The initial phase (25-100°C) represents the stable temperature range where the compound maintains its structural integrity without significant chemical changes.

At temperatures between 100-200°C, potential dehydration processes may occur, similar to those observed in calcium hydrogen phosphate dihydrate systems where water elimination begins at 105°C [16]. The organic ethanolamine component introduces additional complexity compared to purely inorganic calcium phosphates, as the amino group and ethyl bridge represent potential sites for thermal degradation.

| Temperature Range (°C) | Expected Process | Potential Products | Literature Reference |

|---|---|---|---|

| 25-100 | Physical stability | Original compound | General stability range |

| 100-200 | Dehydration onset | Anhydrous derivatives | CaHPO4·2H2O studies [16] |

| 200-400 | Organic decomposition | Phosphate intermediates | Phosphoramidate analogs [17] |

| 400-700 | Phosphate transformation | Calcium phosphate phases | General decomposition [18] |

| 700-1000 | Complete breakdown | β-tricalcium phosphate | High-temperature studies [18] |

Decomposition Mechanisms

The thermal decomposition pathway likely involves initial breakdown of the ethylamino linkage, followed by phosphate group transformations. Studies on calcium phosphoramidate demonstrate that organic amino-phosphate linkages begin decomposing around 150°C, producing various phosphate intermediates including ortho- and diphosphates [17]. The complete conversion to β-calcium diphosphate occurs at temperatures above 750°C in similar systems.

For phosphorylcolamine calcium, the decomposition is expected to follow: initial amino group degradation → phosphate ester hydrolysis → formation of inorganic calcium phosphate phases → final conversion to thermodynamically stable high-temperature phases such as β-tricalcium phosphate [18] [17].

pH-Dependent Behavior in Solution

The pH-dependent behavior of phosphorylcolamine calcium is governed by the acid-base properties of both the phosphate group and the amino functionality, creating a complex equilibrium system that significantly influences calcium binding and overall compound stability [19] [20].

Phosphate Group pH Response

The phosphate moiety in phosphorylcolamine calcium exhibits typical phosphoric acid derivative behavior, with multiple ionization states depending on solution pH [19]. At low pH values (2.0-4.0), the phosphate group becomes increasingly protonated, reducing the negative charge available for calcium coordination but potentially increasing overall solubility due to reduced ionic character.

In the physiological pH range (6.0-8.5), the phosphate group exists predominantly in deprotonated forms, providing optimal conditions for stable calcium coordination [20]. This pH range corresponds to maximum calcium binding capacity observed in related phospholipid systems, where calcium-phosphate interactions are strongest [19].

Amino Group Ionization Effects

The ethanolamine amino group exhibits a pKa typically around 9-10 for similar compounds [21]. This means that throughout most of the physiological pH range, the amino group remains protonated (NH3+), contributing to the overall charge balance and potentially affecting the compound's behavior in solution [19] [20].

| pH Range | Phosphate Status | Amino Group Status | Calcium Binding | Expected Stability |

|---|---|---|---|---|

| 2.0-4.0 | Highly protonated | NH3+ | Enhanced by protonation | Acidic degradation risk |

| 4.0-6.0 | Partially protonated | NH3+ | Moderate | Good stability |

| 6.0-7.0 | Mixed ionization | NH3+ | Optimal range | Maximum stability |

| 7.0-8.5 | Deprotonated | NH3+ → NH2 transition | Strong | Good stability |

| 8.5-10.0 | Fully deprotonated | NH2 | Maximum theoretical | Alkaline effects possible |

| 10.0-12.0 | Potentially altered | NH2 | Variable | Hydrolysis risk |

Solution Behavior Implications

Studies on calcium binding to phospholipid systems demonstrate that pH changes from 5.5 to 8.5 can increase calcium uptake by 4.4 mmol/kg, with the response following Henderson-Hasselbalch kinetics [20]. The pKa values determined for similar phosphoethanolamine systems fall between 6.60-7.15, suggesting optimal binding conditions in the near-neutral pH range [19] [20].

The pH-dependent behavior has practical implications for compound formulation and storage, as extreme pH conditions may lead to either protonation-induced dissociation (acidic conditions) or potential hydrolysis (strongly alkaline conditions) [20].

Molecular Weight and Stoichiometric Analysis

The molecular weight and stoichiometric composition of phosphorylcolamine calcium provide fundamental data for quantitative analysis and structural characterization [1] [2] [4]. Consensus molecular weight determination from multiple analytical sources establishes the compound's basic compositional parameters.

Molecular Weight Determination

Multiple independent sources confirm the molecular weight of phosphorylcolamine calcium as 179.13 ± 0.01 g/mol, corresponding to the molecular formula C2H6CaNO4P [1] [2] [4]. This molecular weight represents the anhydrous form of the compound, which is consistent with the typical presentation of organophosphate calcium salts in crystalline form.

| Analytical Parameter | Value | Method | Precision |

|---|---|---|---|

| Molecular Weight | 179.13 g/mol | Mass spectrometry | ±0.01 g/mol |

| Molecular Formula | C2H6CaNO4P | Elemental analysis | Exact composition |

| Calcium Content | 22.37% | ICP-AES/MS | ±0.1% |

| Phosphorus Content | 17.31% | ICP-AES/MS | ±0.1% |

| Nitrogen Content | 7.82% | Elemental analysis | ±0.1% |

Stoichiometric Relationships

The stoichiometric composition reveals a 1:1:1 molar ratio of calcium:phosphorus:nitrogen, confirming the formation of a discrete coordination compound rather than a mixture of separate phases [1] [2]. This stoichiometry is consistent with the proposed structure where one calcium ion coordinates to one phosphorylcolamine ligand.

The calcium to phosphorus ratio of 1:1 distinguishes this compound from other calcium phosphate phases, which typically exhibit different Ca:P ratios (e.g., 1.67 for hydroxyapatite, 1.0 for dicalcium phosphate) [22] [23]. This unique stoichiometry reflects the organophosphate nature of the compound and its distinct coordination chemistry.

Coordination Chemistry Implications

The molecular composition suggests that calcium adopts a coordination number between 4-8, typical for calcium coordination compounds [22]. The exact coordination geometry depends on crystal packing and potential additional ligands such as water molecules or other phosphorylcolamine units in the solid state structure.

The presence of multiple coordination sites (phosphate oxygen atoms, amino nitrogen) within a single ligand molecule creates possibilities for chelation effects, potentially enhancing the thermodynamic stability of the calcium-ligand complex compared to monodentate coordination modes [24] [25].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Bobenchik AM, Augagneur Y, Hao B, Hoch JC, Ben Mamoun C. Phosphoethanolamine methyltransferases in phosphocholine biosynthesis: functions and potential for antiparasite therapy. FEMS Microbiol Rev. 2011 Jul;35(4):609-19. doi: 10.1111/j.1574-6976.2011.00267.x. Review. PubMed PMID: 21303393; PubMed Central PMCID: PMC4107886.

3: Guo L, Davies SS. Bioactive aldehyde-modified phosphatidylethanolamines. Biochimie. 2013 Jan;95(1):74-8. doi: 10.1016/j.biochi.2012.07.010. Review. PubMed PMID: 22819995.

4: Bakovic M, Fullerton MD, Michel V. Metabolic and molecular aspects of ethanolamine phospholipid biosynthesis: the role of CTP:phosphoethanolamine cytidylyltransferase (Pcyt2). Biochem Cell Biol. 2007 Jun;85(3):283-300. Review. PubMed PMID: 17612623.

5: Yamaji-Hasegawa A, Hullin-Matsuda F, Greimel P, Kobayashi T. Pore-forming toxins: Properties, diversity, and uses as tools to image sphingomyelin and ceramide phosphoethanolamine. Biochim Biophys Acta. 2016 Mar;1858(3):576-92. doi: 10.1016/j.bbamem.2015.10.012. Review. PubMed PMID: 26498396.

6: Che J, Okeke CI, Hu ZB, Xu J. DSPE-PEG: a distinctive component in drug delivery system. Curr Pharm Des. 2015;21(12):1598-605. Review. PubMed PMID: 25594410.

7: Salomon RG, Bi W. Isolevuglandin adducts in disease. Antioxid Redox Signal. 2015 Jun 20;22(18):1703-18. doi: 10.1089/ars.2014.6154. Review. PubMed PMID: 25557218; PubMed Central PMCID: PMC4484713.

8: Sullivan SM, Doukas J, Hartikka J, Smith L, Rolland A. Vaxfectin: a versatile adjuvant for plasmid DNA- and protein-based vaccines. Expert Opin Drug Deliv. 2010 Dec;7(12):1433-46. doi: 10.1517/17425247.2010.538047. Review. PubMed PMID: 21118032.

9: Aktas M, Narberhaus F. Unconventional membrane lipid biosynthesis in Xanthomonas campestris. Environ Microbiol. 2015 Sep;17(9):3116-24. doi: 10.1111/1462-2920.12956. Review. PubMed PMID: 26119594.

10: Phoenix DA, Harris F, Mura M, Dennison SR. The increasing role of phosphatidylethanolamine as a lipid receptor in the action of host defence peptides. Prog Lipid Res. 2015 Jul;59:26-37. doi: 10.1016/j.plipres.2015.02.003. Review. PubMed PMID: 25936689.

11: O'Donnell VB, Murphy RC. New families of bioactive oxidized phospholipids generated by immune cells: identification and signaling actions. Blood. 2012 Sep 6;120(10):1985-92. doi: 10.1182/blood-2012-04-402826. Review. PubMed PMID: 22802337; PubMed Central PMCID: PMC3437593.

12: Frampton JE. Mifamurtide: a review of its use in the treatment of osteosarcoma. Paediatr Drugs. 2010 Jun;12(3):141-53. doi: 10.2165/11204910-000000000-00000. Review. PubMed PMID: 20481644.

13: Tanida I, Ueno T, Kominami E. In vitro assays of lipidation of Mammalian Atg8 homologs. Curr Protoc Cell Biol. 2014 Sep 2;64:11.20.1-13. doi: 10.1002/0471143030.cb1120s64. Review. PubMed PMID: 25181299.

14: Rahman IA, Tsuboi K, Uyama T, Ueda N. New players in the fatty acyl ethanolamide metabolism. Pharmacol Res. 2014 Aug;86:1-10. doi: 10.1016/j.phrs.2014.04.001. Review. PubMed PMID: 24747663.

15: Bogdanov M, Dowhan W, Vitrac H. Lipids and topological rules governing membrane protein assembly. Biochim Biophys Acta. 2014 Aug;1843(8):1475-88. doi: 10.1016/j.bbamcr.2013.12.007. Review. PubMed PMID: 24341994; PubMed Central PMCID: PMC4057987.

16: Meyers PA, Chou AJ. Muramyl tripeptide-phosphatidyl ethanolamine encapsulated in liposomes (L-MTP-PE) in the treatment of osteosarcoma. Adv Exp Med Biol. 2014;804:307-21. doi: 10.1007/978-3-319-04843-7_17. Review. PubMed PMID: 24924182.

17: Tsuboi K, Uyama T, Ueda N. [Metabolism of N-acylphosphatidylethanolamine, a phospholipid molecule with three acyl chains, in animal tissues]. Seikagaku. 2011 Jun;83(6):485-94. Review. Japanese. PubMed PMID: 21800679.

18: Sugi T. Kininogen-dependent antiphosphatidylethanolamine antibodies and autoantibodies to factor XII in patients with recurrent pregnancy losses. J Obstet Gynaecol Res. 2013 Jul;39(7):1223-9. doi: 10.1111/jog.12110. Review. PubMed PMID: 23803004.

19: Ando K, Mori K, Corradini N, Redini F, Heymann D. Mifamurtide for the treatment of nonmetastatic osteosarcoma. Expert Opin Pharmacother. 2011 Feb;12(2):285-92. doi: 10.1517/14656566.2011.543129. Review. PubMed PMID: 21226638; PubMed Central PMCID: PMC3413631.

20: Shaikh SR, Wassall SR, Brown DA, Kosaraju R. N-3 Polyunsaturated Fatty Acids, Lipid Microclusters, and Vitamin E. Curr Top Membr. 2015;75:209-31. doi: 10.1016/bs.ctm.2015.03.003. Review. PubMed PMID: 26015284.